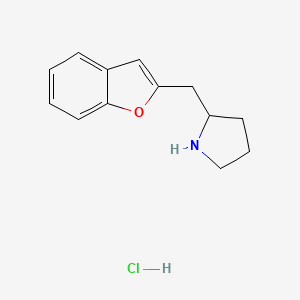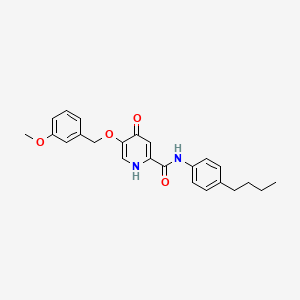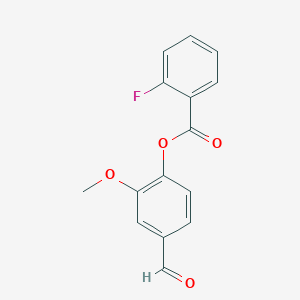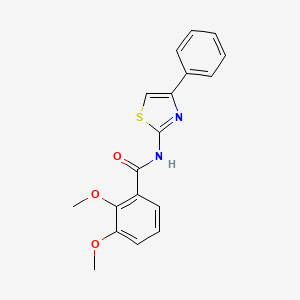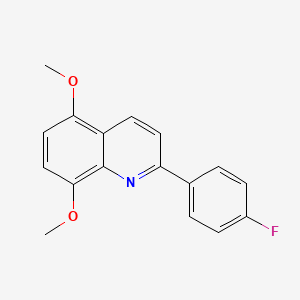![molecular formula C15H15N3O2 B2661728 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone CAS No. 857651-06-0](/img/structure/B2661728.png)
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone (CAS# 857651-06-0) is a research chemical . It has a molecular weight of 269.30 and a molecular formula of C15H15N3O2 .
Molecular Structure Analysis
The compound has a complex structure with a cyclohexanone ring substituted with a hydroxy group and a pyrimidinyl-pyridyl group . The canonical SMILES representation is C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a LogP value of 1.86930, suggesting it has some degree of lipophilicity . It has a topological polar surface area of 76, indicating it has some polar character . It has a heavy atom count of 20 .Applications De Recherche Scientifique
Conformational Analysis and Spectroscopy
- A study by Trager and Huitric (1967) on the conformational analysis of 4-hydroxycyclohexanone oxime by NMR spectroscopy provides insights into the conformational free energy of hydroxyl groups in similar compounds, which is crucial for understanding their chemical behavior and reactivity Trager & Huitric, 1967.
Catalysis and Chemical Synthesis
- Wang et al. (2011) reported on the highly selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media, demonstrating cyclohexanone as an important intermediate in polyamide manufacture, suggesting the potential role of related cyclohexanone compounds in catalytic processes Wang et al., 2011.
Synthesis of Biologically Active Compounds
- Srinivas et al. (2008) synthesized novel methylene‐bis‐pyrimidinyl‐spiro‐4‐thiazolidinones as biologically potent agents, indicating the use of cyclohexanone derivatives in creating bioactive molecules Srinivas et al., 2008.
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-12-4-6-15(20,7-5-12)13-3-2-11(10-18-13)14-16-8-1-9-17-14/h1-3,8-10,20H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFKTBHPKNQOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)
![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)
